molecular formula C22H23N5O3S2 B2897245 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1358710-99-2

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2897245
CAS No.: 1358710-99-2
M. Wt: 469.58
InChI Key: MFCYIDXDZBAEEB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused heterocyclic core modified with a thiophen-2-ylmethyl group at position 6, an ethyl-methyl substitution at positions 1 and 3, and a sulfanyl acetamide moiety linked to a 3-methoxyphenyl group.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S2/c1-4-27-20-19(14(2)25-27)24-22(26(21(20)29)12-17-9-6-10-31-17)32-13-18(28)23-15-7-5-8-16(11-15)30-3/h5-11H,4,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCYIDXDZBAEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. The starting materials often include ethyl acetoacetate, thiophene-2-carbaldehyde, and 3-methoxyaniline. The synthesis may proceed through the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine ring.

    Thioether formation: The pyrazolo[4,3-d]pyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is reacted with 3-methoxyaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Benzyl/Substituted Benzyl Groups : The thiophen-2-ylmethyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to fluorobenzyl or methoxybenzyl groups .
  • Acetamide Substituents : The 3-methoxyphenyl acetamide in the target compound likely improves solubility over fluorophenyl analogs (e.g., ), where fluorine’s electronegativity could reduce metabolic degradation but increase lipophilicity .

Biological Activity

The compound 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a member of the pyrazolopyrimidine class, characterized by a complex structure that includes a thiophene moiety and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C22H23N5O2S3C_{22}H_{23}N_{5}O_{2}S_{3} with a molecular weight of approximately 485.7 g/mol. The structural features of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

The proposed mechanism of action for pyrazolo derivatives typically involves the inhibition of specific protein kinases. For example, some derivatives have been reported to inhibit CDK2/cyclin E and Abl kinases, which are critical in cell cycle regulation and oncogenic signaling pathways. However, it has been noted that certain structural features, such as the absence of an NH group between the heterocyclic core and phenyl ring, may affect binding affinity to these kinases .

Case Studies and Research Findings

  • Anticancer Evaluation : A study conducted on related pyrazolo compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. Specific attention was given to their lipophilicity and structural characteristics which influence biological activity .
  • Molecular Docking Studies : In silico studies utilizing molecular docking methods have been employed to predict the interaction of pyrazolo compounds with various biological targets. These studies suggest that modifications to the thiophene or acetamide groups can enhance binding efficacy .
  • Pharmacological Profiles : The pharmacological profiles of related compounds indicate potential antimicrobial and antiviral activities. The presence of multiple functional groups in these molecules often correlates with increased biological activity against a range of pathogens .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-715
Compound BKinase InhibitionCDK210
Compound CAntimicrobialE. coli25
Compound DAntiviralHSV-130

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